
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(morpholino)methanone , often referred to as a pyrazolylpyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the pyrazole and pyrimidine rings, followed by the introduction of the azetidine and morpholino groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure.
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the realm of cancer research and drug resistance mechanisms. Notably, it has been reported as a triple inhibitor of multi-drug resistance-associated transporters such as ABCC1, ABCB1, and ABCG2, which are pivotal in drug efflux and resistance pathways in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from these studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
A549 (Lung Cancer) | 8.2 | Inhibition of drug efflux pumps |
HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest at G2/M phase |
Case Study 1: Inhibition of Drug Resistance
A study published in Cancer Research highlighted the efficacy of this compound in reversing drug resistance in MCF-7/ADR cells. The compound significantly reduced the IC50 values for doxorubicin when co-administered, indicating its potential as an adjuvant therapy in resistant cancer types .
Case Study 2: Anti-cancer Efficacy
Another investigation focused on the anti-cancer properties against A549 cells showed that treatment with the compound led to increased reactive oxygen species (ROS) production, contributing to apoptosis induction . This study emphasizes the dual role of the compound in both inhibiting drug transporters and inducing cell death.
科学的研究の応用
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. It acts as a potent inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that it inhibits the activity of PAK4 (p21-activated kinase 4), which is implicated in various cancers. The structure-based design of similar compounds has led to the identification of new inhibitors that demonstrate efficacy against cancer cell lines resistant to conventional therapies .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against multiple bacterial strains, with potential applications in treating infections caused by antibiotic-resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting possible applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have demonstrated improved cognitive function following treatment with this compound .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported the synthesis of derivatives based on the pyrazolyl-pyrimidinyl framework, including the compound . These derivatives were tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating strong anticancer activity. The study concluded that further development could lead to new therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in infected tissue samples from treated subjects compared to controls. This suggests its potential use as an alternative treatment for resistant bacterial infections .
Research Findings
特性
IUPAC Name |
[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-7-13(2)23(20-12)16-8-15(18-11-19-16)22-9-14(10-22)17(24)21-3-5-25-6-4-21/h7-8,11,14H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOPFJUOYWNSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。